molecular formula C7H16N2 B13519932 cis-N-methyl-cyclohexane-1,2-diamine

cis-N-methyl-cyclohexane-1,2-diamine

Cat. No.: B13519932
M. Wt: 128.22 g/mol
InChI Key: UZFSSDLWBZWJRU-NKWVEPMBSA-N
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Description

(1R,2S)-N1-methylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1-methylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method includes the reduction of (1R,2S)-N1-methylcyclohexane-1,2-dione using metal hydrides such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the catalytic hydrogenation of imines derived from cyclohexanone and methylamine .

Industrial Production Methods

Industrial production of (1R,2S)-N1-methylcyclohexane-1,2-diamine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation with metal catalysts such as palladium or platinum on carbon supports . This method allows for efficient large-scale production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum on carbon.

Major Products

The major products formed from these reactions include N-substituted derivatives, imines, and ketones, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-N1-methylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups on a cyclohexane ring. This configuration imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1S,2R)-2-N-methylcyclohexane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI Key

UZFSSDLWBZWJRU-NKWVEPMBSA-N

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CNC1CCCCC1N

Origin of Product

United States

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